5-Bromo-2-chloro-4-(methoxymethyl)pyridine
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Overview
Description
5-Bromo-2-chloro-4-(methoxymethyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to participate in reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound largely depends on the context in which it is used. For instance, it can serve as a building block in the synthesis of various pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, in Suzuki–Miyaura coupling reactions, the reaction conditions can significantly impact the outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(methoxymethyl)pyridine under controlled conditions. The reaction is carried out using bromine and chlorine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
- Substituted pyridines
- Pyridine aldehydes
- Pyridine acids
- Reduced pyridine derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is used to synthesize novel compounds with potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Comparison with Similar Compounds
- 2-Bromo-5-chloropyridine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyridine
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and modifies its electronic characteristics, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-bromo-2-chloro-4-(methoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJTKACMUDDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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